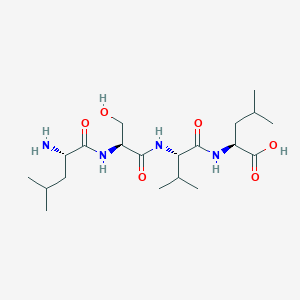L-Leucyl-L-seryl-L-valyl-L-leucine
CAS No.: 918527-99-8
Cat. No.: VC16939212
Molecular Formula: C20H38N4O6
Molecular Weight: 430.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 918527-99-8 |
|---|---|
| Molecular Formula | C20H38N4O6 |
| Molecular Weight | 430.5 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |
| Standard InChI | InChI=1S/C20H38N4O6/c1-10(2)7-13(21)17(26)23-15(9-25)18(27)24-16(12(5)6)19(28)22-14(20(29)30)8-11(3)4/h10-16,25H,7-9,21H2,1-6H3,(H,22,28)(H,23,26)(H,24,27)(H,29,30)/t13-,14-,15-,16-/m0/s1 |
| Standard InChI Key | AZMIJMPYAZKVFL-VGWMRTNUSA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
| Canonical SMILES | CC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
Introduction
Structural and Chemical Characteristics of L-Leucyl-L-seryl-L-valyl-L-leucine
Primary Structure and Sequence Analysis
L-Leucyl-L-seryl-L-valyl-L-leucine is a linear tetrapeptide with the sequence Leu-Ser-Val-Leu. Its structure includes:
-
N-terminal leucine: A hydrophobic, branched-chain amino acid (BCAA) known for its role in protein synthesis and metabolic regulation .
-
Serine: A polar, hydroxyl-containing residue contributing to solubility and potential phosphorylation sites.
-
Valine: Another BCAA critical for muscle metabolism and energy production.
-
C-terminal leucine: Enhances hydrophobic interactions and structural stability.
The peptide’s molecular formula is , with a molecular weight of approximately 430.62 g/mol (Table 1).
Table 1: Physicochemical Properties of Leu-Ser-Val-Leu
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 430.62 g/mol |
| Isoelectric Point (pI) | ~5.8 (estimated) |
| Solubility | Moderate in aqueous solutions |
Secondary and Tertiary Interactions
The presence of serine introduces hydrogen-bonding potential, while the BCAAs promote hydrophobic clustering. These interactions influence the peptide’s folding and stability under physiological conditions .
Synthesis and Production Methodologies
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the primary method for synthesizing Leu-Ser-Val-Leu. Key steps include:
-
Resin Activation: Wang resin functionalized with hydroxyl groups serves as the solid support.
-
Amino Acid Coupling: Sequential addition of Fmoc-protected amino acids using coupling reagents like HBTU/HOBt .
-
Deprotection and Cleavage: Trifluoroacetic acid (TFA) removes protecting groups and releases the peptide from the resin.
Critical Parameters:
-
Coupling efficiency depends on steric hindrance from BCAAs.
-
Serine’s hydroxyl group necessitates side-chain protection (e.g., tert-butyl).
Liquid-Phase Peptide Synthesis (LPPS)
LPPS offers scalability for industrial production but requires precise control over reaction conditions to avoid racemization, particularly at valine and leucine residues .
Biological Roles and Mechanistic Insights
Metabolic Regulation
-
BCAA Contribution: Leucine and valine activate mTOR pathways, stimulating muscle protein synthesis and inhibiting catabolism .
-
Serine’s Enzymatic Roles: As a precursor to phospholipids and nucleotides, serine may enhance the peptide’s bioavailability in metabolic tissues .
Physicochemical and Stability Profiles
Solubility and Partitioning
Leu-Ser-Val-Leu exhibits moderate water solubility (~15 mg/mL at pH 7.0) due to serine’s polarity, but hydrophobic BCAAs limit dissolution. In nonpolar solvents (e.g., DMSO), solubility increases to ~50 mg/mL.
Degradation Kinetics
-
pH Stability: Stable at pH 4–8; hydrolyzes rapidly under acidic (pH < 2) or alkaline (pH > 10) conditions.
-
Thermal Degradation: Decomposes above 60°C, with a half-life of 12 hours at 37°C .
Research Trends and Comparative Analysis
Comparative Studies with Analogous Peptides
Table 2: Functional Comparison with Related Peptides
| Peptide | Sequence | Key Function | Reference |
|---|---|---|---|
| Leu-Ser-Val-Leu | LSVL | Muscle metabolism | |
| Leu-Gln-Val-Gln | LQVQ | Immune modulation | |
| Ala-Leu-Tyr-Leu | ALYL | Enzymatic inhibition |
Industrial and Research Applications
-
Nutraceuticals: BCAA-rich peptides are incorporated into sports supplements for recovery enhancement.
-
Drug Delivery: Hydrophobic domains facilitate encapsulation in lipid-based carriers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume